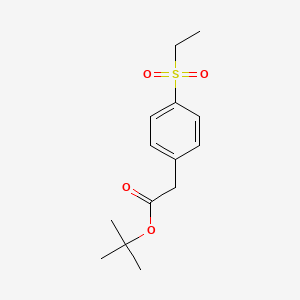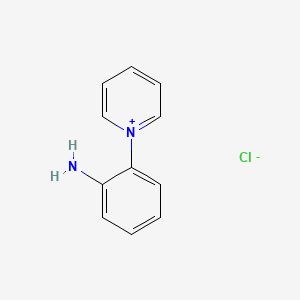
1-(2-Aminophenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C11H11ClN2. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science . This compound is characterized by the presence of an aminophenyl group attached to the pyridinium ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-(2-Aminophenyl)pyridin-1-ium chloride typically involves the reaction of 2-aminopyridine with an appropriate halogenated benzene derivative under specific conditions . One common method includes the reaction of 2-aminopyridine with 2-chlorobenzene in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Aminophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like DMF, methanol, or ethanol, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminophenyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity . The pyridinium ring can also interact with enzymes and receptors, modulating their function . These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(2-Aminophenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(4-Aminophenyl)pyridin-1-ium chloride: This compound has a similar structure but with the amino group positioned at the 4-position of the phenyl ring.
1-(2-Aminophenyl)pyridin-1-ium bromide: Similar to the chloride derivative but with a bromide ion instead of chloride.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications .
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylaniline;chloride |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1-9H,12H2;1H/q+1;/p-1 |
InChI Key |
AEHWXYJJQLDEIM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=C2N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


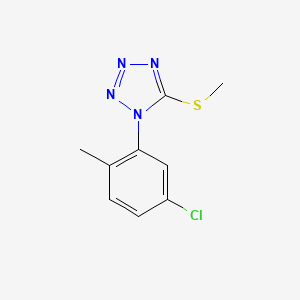
![6-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13662353.png)
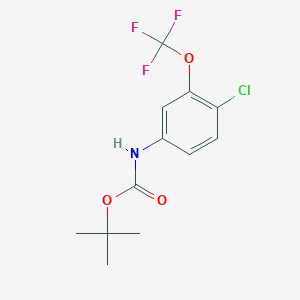
![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)

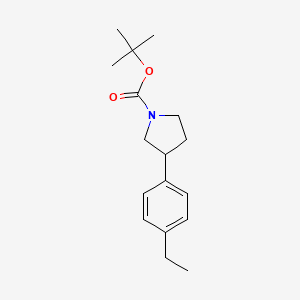


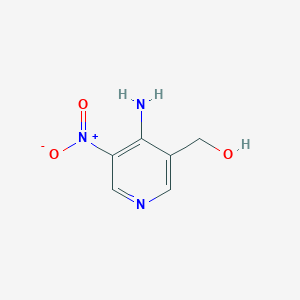
![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
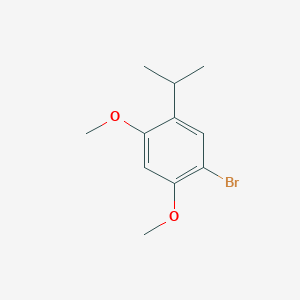
![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)
